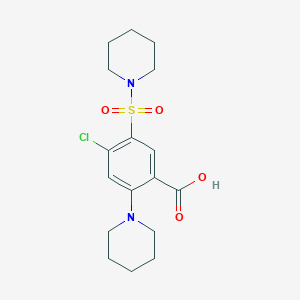
4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, piperidinyl, and piperidinylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves multi-step organic reactions. One common route includes:
Nitration: of a suitable benzoic acid derivative to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce the chloro substituent.
Sulfonylation: to attach the piperidinylsulfonyl group.
Cyclization: to form the piperidinyl rings.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of sulfides or amines.
Substitution: Formation of substituted benzoic acids.
Applications De Recherche Scientifique
4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperidinyl rings provide steric bulk and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
- 4-Chloro-2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Uniqueness: 4-Chloro-2-(piperidin-1-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid is unique due to the presence of piperidinyl groups, which provide distinct steric and electronic properties compared to morpholinyl or pyrrolidinyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
4-chloro-2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-14-12-15(19-7-3-1-4-8-19)13(17(21)22)11-16(14)25(23,24)20-9-5-2-6-10-20/h11-12H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWBJPOCCQJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)
![methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6019120.png)
![7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6019127.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6019151.png)
![1-(2-{[(3-phenylpropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6019158.png)
![N-methyl-N-(pyridin-3-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine](/img/structure/B6019163.png)
![N-[2-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B6019173.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-butynoyl)-3-piperidinyl]piperazine](/img/structure/B6019180.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6019181.png)
![1-(3-{[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]methyl}phenyl)ethanone](/img/structure/B6019200.png)
![N-cyclobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6019207.png)
![1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6019218.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
